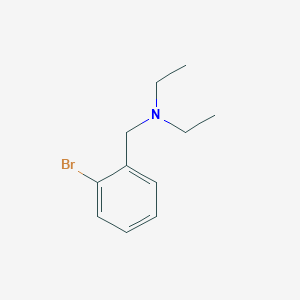

N-(2-bromobenzyl)-N-ethylethanamine

Description

Contextualization within the Landscape of Tertiary Amines and Halogenated Benzyl (B1604629) Compounds

N-(2-bromobenzyl)-N-ethylethanamine is classified as a tertiary amine, a class of organic compounds derived from ammonia (B1221849) by replacing all three hydrogen atoms with organic groups. Tertiary amines are pivotal in organic chemistry, often serving as catalysts, bases, and precursors for synthesizing more complex molecules. dnu.dp.ua The presence of the lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to these compounds.

The "benzyl" component of the molecule refers to the C6H5CH2- group. The addition of a bromine atom to the benzene (B151609) ring, creating a halogenated benzyl compound, significantly influences the molecule's reactivity. Halogenated organic compounds are crucial intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds. The position of the bromine atom (ortho, meta, or para to the benzyl group) can also subtly affect the compound's steric and electronic properties.

Historical Development and Evolution of Related Chemical Architectures

The synthesis of benzylamines has been a long-standing area of research in organic chemistry. organic-chemistry.org Early methods often involved the reaction of benzyl halides with amines. Over the years, more sophisticated and efficient methods have been developed, including reductive amination of benzaldehydes and catalytic N-alkylation of amines with benzyl alcohols. organic-chemistry.orgchemicalbook.comchemicalbook.com These advancements have allowed for greater control over the substitution pattern and have improved yields and selectivity.

The development of halogenated benzylamines is closely tied to the broader field of halogenation chemistry. google.com The introduction of halogen atoms into aromatic rings has been instrumental in the development of pharmaceuticals, agrochemicals, and materials science. The ability to selectively introduce a halogen at a specific position on the benzene ring has been a key focus of synthetic chemists.

Strategic Positioning of this compound in Academic Research Trajectories

This compound and its analogs are strategically positioned as valuable building blocks in several research areas. The presence of the bromo-benzyl group makes them ideal substrates for a variety of synthetic transformations. For instance, the bromine atom can be readily displaced or used in coupling reactions to construct more elaborate molecular frameworks.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91428-19-2 |

| Molecular Formula | C11H16BrN |

| Molecular Weight | 242.16 g/mol bldpharm.com |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromobenzyl group, the benzylic protons (CH2), and the ethyl group protons (CH2 and CH3). The chemical shifts and splitting patterns would be characteristic of the specific substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the bromobenzyl ring, the benzylic carbon, and the ethyl group carbons. The carbon attached to the bromine would show a characteristic chemical shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks separated by two mass units. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br stretching. |

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZDHCFQTZVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435363 | |

| Record name | (2-Bromo-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91428-19-2 | |

| Record name | (2-Bromo-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Bromobenzyl N Ethylethanamine

Alkylation Strategies for N-(2-bromobenzyl)-N-ethylethanamine Synthesis

Alkylation strategies represent a fundamental approach to the synthesis of this compound. These methods are predicated on the formation of a new carbon-nitrogen bond through the reaction of an appropriate nitrogen-containing nucleophile with a benzyl (B1604629) electrophile.

Nucleophilic Substitution of 2-Bromobenzyl Halides with Diethylamine (B46881)

A primary and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between a 2-bromobenzyl halide, such as 2-bromobenzyl bromide, and diethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic benzylic carbon of the 2-bromobenzyl halide, displacing the halide leaving group.

However, a significant challenge in the alkylation of amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The product, this compound, is itself a nucleophile and can compete with diethylamine for the remaining 2-bromobenzyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org To favor monoalkylation, an excess of the primary or secondary amine is often used. masterorganicchemistry.comlibretexts.org

The reaction of 2-bromobenzyl halides with diethylamine typically follows second-order kinetics, characteristic of an S(_N)2 reaction. chemicalnote.com The rate of the reaction is dependent on the concentration of both the alkyl halide and the amine. chemicalnote.com The reaction rate is also influenced by the nature of the leaving group, with bromide being a better leaving group than chloride, leading to a faster reaction.

The choice of solvent plays a crucial role in the outcome of S(_N)2 reactions. Polar aprotic solvents, such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate S(_N)2 reactions. quora.comyoutube.com These solvents can solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive. quora.comyoutube.com In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the reaction rate. quora.comyoutube.com

Phase-transfer catalysis (PTC) can be employed to enhance the reaction rate, particularly when dealing with reactants in different phases (e.g., an aqueous phase containing the amine salt and an organic phase with the alkyl halide). wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the amine nucleophile into the organic phase where the reaction occurs. wikipedia.orgscholarscentral.comalfachemic.com This technique can lead to higher yields and faster reaction times. scholarscentral.comalfachemic.com

The synthesis of this compound via this route proceeds through a classic S(_N)2 mechanism. This is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously with the departure of the leaving group. masterorganicchemistry.comlibretexts.org This "backside attack" results in an inversion of stereochemical configuration if the electrophilic carbon is a chiral center. masterorganicchemistry.comlibretexts.orgkhanacademy.org The transition state of the reaction involves a pentacoordinated carbon atom with partial bonds to both the incoming nucleophile and the outgoing leaving group. chemicalnote.comlibretexts.org The rate of S(_N)2 reactions is sensitive to steric hindrance at the reaction center. chemicalnote.comlibretexts.org Benzyl halides, being primary halides, are generally good substrates for S(_N)2 reactions. stackexchange.com

Reductive Amination Approaches Involving 2-Bromobenzaldehyde (B122850) Precursors

An alternative and often more controlled method for preparing this compound is through the reductive amination of 2-bromobenzaldehyde. masterorganicchemistry.comacsgcipr.org This two-step, one-pot process involves the initial reaction of the aldehyde with diethylamine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. acsgcipr.orgstackexchange.com A key advantage of this method is the avoidance of the overalkylation problems associated with direct alkylation. masterorganicchemistry.comstackexchange.com

The reaction begins with the nucleophilic attack of diethylamine on the carbonyl carbon of 2-bromobenzaldehyde, forming a hemiaminal. This intermediate then loses a molecule of water to generate an iminium ion. stackexchange.com

Reductant Selection and Reaction Conditions

The success of a reductive amination hinges on the choice of a suitable reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comwikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) is a widely used and effective reagent for this purpose. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comchemicalbook.com It is a mild and selective reducing agent that is particularly well-suited for reductive aminations. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). chemicalbook.comorganic-chemistry.org The presence of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion. organic-chemistry.orgsciencemadness.org

Other reducing agents that can be employed include:

Sodium borohydride (B1222165) (NaBH(_4)) : While a powerful reducing agent, it can also reduce the starting aldehyde. masterorganicchemistry.com To circumvent this, the imine or iminium ion can be pre-formed before the addition of NaBH(_4). masterorganicchemistry.comorganic-chemistry.org

Sodium cyanoborohydride (NaBH(_3)CN) : This reagent is also selective for the reduction of iminium ions, especially at controlled pH. masterorganicchemistry.comwikipedia.org However, it can release toxic cyanide byproducts, making sodium triacetoxyborohydride a more favorable choice in many applications. wikipedia.orgsigmaaldrich.com

Catalytic Hydrogenation : This method involves the use of molecular hydrogen (H(_2)) in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.govmdpi.comrsc.org It is considered a green chemistry approach but may require elevated pressures and temperatures. mdpi.comrsc.org

Below is a table summarizing the common reductants and their typical reaction conditions for the reductive amination of 2-bromobenzaldehyde with diethylamine.

| Reductant | Typical Solvent(s) | Catalyst/Additive | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)(_3)) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic acid (optional) | Mild, selective, and high-yielding; less toxic than NaBH(_3)CN. organic-chemistry.orgsigmaaldrich.comorganic-chemistry.org |

| Sodium borohydride (NaBH(_4)) | Methanol, Ethanol | None | Can reduce the starting aldehyde; often requires pre-formation of the iminium ion. masterorganicchemistry.comorganic-chemistry.org |

| Sodium cyanoborohydride (NaBH(_3)CN) | Methanol, Ethanol | pH control | Selective for iminium ions over carbonyls; toxicity concerns. masterorganicchemistry.comwikipedia.org |

| Catalytic Hydrogenation (H(_2)) | Ethanol, Methanol | Pd/C, PtO(_2), Raney Ni | "Green" method; may require pressure and heat. mdpi.comrsc.org |

Advanced Synthetic Routes to this compound

Beyond classical reductive amination, more sophisticated methods offer streamlined pathways to tertiary amines like this compound.

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. For the synthesis of this compound, a potential MCR could involve 2-bromobenzyl halide, diethylamine, and a third component that facilitates the C-N bond formation in a one-pot process. While direct MCRs for this specific compound are not widely reported, analogous syntheses of tertiary benzylamines have been achieved through Mannich-like reactions involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc. bldpharm.com Such strategies are valued for their use of cost-effective starting materials and the ease with which libraries of compounds can be prepared. bldpharm.com

A hypothetical MCR for this compound might involve the in-situ formation of an organometallic reagent from 2-bromobenzyl bromide, which then reacts with diethylamine and a formylating agent.

| Component A | Component B | Component C | Catalyst/Mediator | Product |

| 2-bromobenzyl bromide | Diethylamine | Paraformaldehyde | Zinc dust, Cobalt(II) bromide | This compound |

This table represents a proposed multi-component reaction based on analogous syntheses of tertiary benzylamines.

Tandem Reaction Sequences for this compound

Tandem, or cascade, reactions involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. This approach minimizes solvent use, purification steps, and time. A tandem reaction for the synthesis of this compound could involve an initial reaction followed by an intramolecular or intermolecular transformation.

One potential tandem sequence is a reductive amination followed by an intermolecular nucleophilic aromatic substitution (SNAr). nih.gov However, for the target molecule, a more direct tandem approach could be a site-selective bromination followed by a Heck reaction. rsc.org Another possibility involves a tandem oxidation-imine formation-reduction sequence, which allows for the N-alkylation of amines with alcohols in a one-pot procedure. organic-chemistry.org This would involve the reaction of 2-bromobenzyl alcohol with diethylamine in the presence of an oxidizing agent and then a reducing agent.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. nih.gov In the context of this compound synthesis, reductive amination can have a lower atom economy due to the formation of water as a byproduct and the use of a stoichiometric reducing agent.

To improve atom economy, catalytic hydrogenation using molecular hydrogen (H₂) as the reductant is a more sustainable alternative to metal hydrides. nih.gov This process generates only water as a byproduct.

Comparison of Atom Economy for Different Synthetic Routes:

| Synthetic Route | Reactants | Byproducts | Atom Economy |

| Reductive Amination (with NaBH(OAc)₃) | 2-bromobenzaldehyde, Diethylamine, Sodium triacetoxyborohydride | Sodium borate (B1201080) salts, Acetic acid | Moderate |

| Alkylation (with 2-bromobenzyl bromide) | 2-bromobenzyl bromide, Diethylamine, Base (e.g., K₂CO₃) | KBr, KHCO₃ | Moderate |

| Catalytic Hydrogenation | 2-bromobenzaldehyde, Diethylamine, H₂ | Water | High |

This is a qualitative comparison. The exact atom economy would depend on the specific reagents and stoichiometry used.

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is a key aspect of green chemistry. For the synthesis of this compound, catalysts can be employed in both the reductive amination and alkylation routes.

In reductive amination, catalysts based on non-precious metals like iron and cobalt are being explored as more sustainable alternatives to platinum and palladium. organic-chemistry.org For direct alkylation of diethylamine with 2-bromobenzyl alcohol, a "borrowing hydrogen" or "hydrogen autotransfer" strategy can be used. organic-chemistry.org This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being returned in the final reduction step. The only byproduct of this elegant process is water.

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a significant advancement in green synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 2 Bromobenzyl N Ethylethanamine

High-Resolution Mass Spectrometry for Precise Molecular Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of N-(2-bromobenzyl)-N-ethylethanamine. By providing a highly accurate mass measurement of the molecular ion, HRMS distinguishes it from other ions with the same nominal mass. The expected exact mass of the molecular ion [M]⁺• of this compound (C₁₁H₁₆BrN) can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to validate its chemical formula.

Electron ionization (EI) is a common technique used in conjunction with HRMS to study the fragmentation pathways of organic molecules. The fragmentation of this compound is anticipated to follow characteristic pathways for N-benzyl dialkylamines and brominated aromatic compounds. The initial ionization event would likely involve the removal of an electron from the nitrogen atom's lone pair or the aromatic π-system, forming the molecular ion [C₁₁H₁₆BrN]⁺•.

Subsequent fragmentation is expected to proceed through several key pathways:

Alpha-Cleavage (α-cleavage): This is a characteristic fragmentation for amines, involving the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion.

Benzylic Cleavage: Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom is another highly probable fragmentation pathway. This results in the formation of the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of benzyl-containing compounds, or a bromotropylium ion.

Loss of Bromine: The bromine atom can be lost as a radical (•Br), leading to a prominent fragment ion.

McLafferty-type Rearrangements: While less common for this specific structure, intramolecular hydrogen rearrangements followed by fragmentation could also occur.

A hypothetical fragmentation pattern and the corresponding accurate masses are presented in the table below.

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [C₁₁H₁₆BrN]⁺• | Molecular Ion | 241.0517 | Ionization |

| [C₉H₁₁BrN]⁺ | [M - C₂H₅]⁺ | 212.0129 | α-Cleavage |

| [C₇H₆Br]⁺ | [M - N(C₂H₅)₂]⁺ | 168.9656 | Benzylic Cleavage |

| [C₄H₁₀N]⁺ | [M - C₇H₆Br]⁺ | 72.0813 | Benzylic Cleavage |

| [C₁₁H₁₆N]⁺ | [M - Br]⁺ | 162.1283 | Loss of Bromine Radical |

This interactive data table is based on theoretical calculations for this compound.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of experiments to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound and to probe its conformational dynamics.

A combination of 1D and 2D NMR experiments, such as ¹H, ¹³C{¹H}, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed for a complete structural assignment.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments.

¹³C{¹H} NMR: Would reveal the number of unique carbon environments.

COSY: Establishes proton-proton couplings within the same spin system, for instance, within the ethyl groups and the aromatic ring.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as the benzyl group to the nitrogen and the ethyl groups to the nitrogen.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| -CH₂- (benzyl) | ~3.6 (s) | ~55 |

| -N-CH₂- (ethyl) | ~2.5 (q, J = 7.1) | ~47 |

| -CH₃ (ethyl) | ~1.1 (t, J = 7.1) | ~12 |

| Aromatic CH | 7.1 - 7.6 (m) | 127 - 133 |

| Aromatic C-Br | - | ~123 |

| Aromatic C-CH₂ | - | ~138 |

This interactive data table contains predicted NMR data for this compound in a standard deuterated solvent like CDCl₃.

Conformational Analysis and Dynamic Processes via 2D NMR (e.g., NOESY, EXSY)

The flexibility of the N-benzyl and N-ethyl groups in this compound gives rise to various possible conformations in solution. 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) are instrumental in studying these conformational preferences and any dynamic processes. huji.ac.il

NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing valuable information about the molecule's three-dimensional structure. For instance, NOE correlations between the benzylic protons and the protons of the ethyl groups would indicate specific rotational conformations around the C-N bonds. The presence or absence of NOEs between the aromatic protons and the ethyl groups can also help define the orientation of the diethylamino group relative to the benzyl ring.

EXSY is used to investigate chemical exchange processes occurring on the NMR timescale. huji.ac.il For this compound, this could include the inversion of the nitrogen atom or restricted rotation around the N-benzyl bond. If these processes are slow enough at a given temperature, distinct sets of signals for the different conformations might be observed, and EXSY can be used to measure the rate of exchange between them.

Stereochemical Assessment (if applicable to specific derivatives or conditions)

For the parent compound this compound, there are no chiral centers, and therefore, it is achiral. However, if chiral substituents were introduced to the molecule, or if the compound were to be studied in a chiral environment (e.g., with a chiral solvating agent), NMR spectroscopy would be a critical tool for stereochemical assessment. Diastereomers would exhibit distinct NMR spectra, and techniques like NOESY could be used to determine the relative stereochemistry.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state, including both crystalline and amorphous forms. bruker.combruker.comcrystalpharmatech.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information.

For this compound, ¹³C and ¹⁵N ssNMR could provide insights into:

Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice.

Conformation: ssNMR can be used to determine the torsion angles in the solid state, providing a direct measure of the molecular conformation.

Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding or π-π stacking, which can be inferred from changes in chemical shifts and relaxation times.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. crystalpharmatech.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. wpmucdn.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

For this compound, a successful single-crystal X-ray diffraction study would provide a complete picture of its solid-state structure, including the conformation of the flexible ethyl and benzyl groups and how the molecules pack together in the crystal lattice.

Molecular Geometry and Conformational Preferences in the Crystal Lattice

The crystal structure would reveal the preferred conformation of this compound in the solid state. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Torsion Angles: The dihedral angles defining the orientation of the ethyl groups relative to the nitrogen and the orientation of the benzyl group.

Intermolecular Interactions: The nature and geometry of any intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, that stabilize the crystal packing.

A hypothetical table summarizing key crystallographic and geometric parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| C-N-C (ethyl) bond angle (°) | 112 |

| C(benzyl)-N-C(ethyl) bond angle (°) | 110 |

| C-C-N-C torsion angles (°) | gauche and anti conformations |

This interactive data table presents plausible crystallographic data for this compound based on similar small organic molecules.

Hydrogen Bonding and Halogen Bonding Networks

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. In the presence of suitable donor molecules or in specific crystalline environments, weak C-H···N hydrogen bonds could be formed. The aliphatic protons of the ethyl groups or the aromatic protons of the benzyl ring could potentially engage in such interactions, leading to the formation of extended one-, two-, or three-dimensional networks.

Halogen Bonding: A significant feature of this molecule is the presence of a bromine atom, which can participate in halogen bonding. The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-Br bond. This allows it to act as a Lewis acid and interact with Lewis bases, such as the nitrogen atom of a neighboring molecule (Br···N) or other electron-rich regions. These halogen bonds are directional and can be a strong driving force in the formation of specific supramolecular assemblies. The interplay between potential hydrogen bonds and halogen bonds would create a complex and fascinating network structure within the crystal.

Advanced Vibrational Spectroscopy for Detailed Functional Group Analysis (e.g., ATR-FTIR, Raman)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound.

Band Assignment and Vibrational Mode Analysis

The vibrational spectrum of this compound can be divided into several key regions corresponding to the vibrations of its distinct functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the ethyl and benzyl methylene groups. |

| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| CH₂ scissoring | ~1465 | Bending vibration of the methylene groups. |

| C-N stretching | 1250 - 1020 | Stretching vibrations of the carbon-nitrogen bonds of the tertiary amine. |

| C-Br stretching | 680 - 515 | Stretching vibration of the carbon-bromine bond. |

This is an interactive data table. Users can sort and filter the data by clicking on the column headers.

The precise peak positions and intensities in the experimental ATR-FTIR and Raman spectra would be sensitive to the molecule's conformation and its intermolecular interactions in the solid state. For instance, the formation of hydrogen or halogen bonds could lead to shifts in the vibrational frequencies of the involved functional groups.

In Situ Spectroscopic Monitoring of Reactions

ATR-FTIR spectroscopy is particularly well-suited for in situ monitoring of chemical reactions involving this compound. By immersing an ATR probe directly into the reaction mixture, real-time changes in the concentrations of reactants, intermediates, and products can be tracked by observing the changes in their characteristic infrared absorption bands. For example, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group could be monitored to determine reaction kinetics and mechanism.

Electronic Spectroscopy (e.g., UV-Vis, Circular Dichroism) for Electronic Structure and Chiral Properties (if applicable)

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, is expected to exhibit absorption bands in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the bromobenzyl aromatic ring. The primary absorption bands would likely correspond to the E2 and B bands characteristic of substituted benzenes. The position and intensity of these bands can be influenced by the nature of the solvent and the presence of the N,N-diethylaminomethyl substituent.

Circular Dichroism: As this compound is an achiral molecule, it will not exhibit a circular dichroism (CD) spectrum. CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. Therefore, this subsection is not applicable.

Chemical Reactivity and Reaction Mechanisms of N 2 Bromobenzyl N Ethylethanamine

Reactivity of the Tertiary Amine Moiety

The nitrogen atom in N-(2-bromobenzyl)-N-ethylethanamine possesses a lone pair of electrons, which imparts nucleophilic and basic properties to the molecule. This reactivity is centered on the tertiary amine moiety and includes quaternization, acid-base equilibria, and oxidation.

Tertiary amines, such as this compound, react with alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The reaction involves the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. tue.nl

Kinetics: The reaction follows second-order kinetics, being first-order in both the tertiary amine and the alkyl halide. tue.nlsemanticscholar.org The rate of the reaction is significantly influenced by several factors:

Solvent: Polar aprotic solvents, such as acetone or acetonitrile, are known to accelerate the Menshutkin reaction. These solvents can stabilize the charge-separated transition state more effectively than nonpolar or protic polar solvents, thus lowering the activation energy. semanticscholar.orgnih.gov

Alkyl Halide: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl, which is characteristic of SN2 reactions, reflecting the leaving group ability of the halide. wikipedia.org

Steric Hindrance: Increased steric bulk on either the amine or the alkyl halide slows the reaction rate. semanticscholar.org For this compound, the ethyl groups and the benzyl (B1604629) group create moderate steric hindrance around the nitrogen atom.

Thermodynamics: The quaternization reaction is typically exothermic. The activation energy (Ea) for such reactions is influenced by steric and electronic factors. A study on the quaternization of N,N-dimethylaniline with benzyl chloride in acetone revealed an activation energy that points to a sterically controlled process. semanticscholar.org The entropy of activation (ΔS‡) for these reactions is generally negative, indicating the formation of a more ordered transition state compared to the reactants, which is consistent with two molecules combining into one activated complex. semanticscholar.org

Product Characterization: The product of the quaternization of this compound with an alkyl halide (e.g., methyl iodide) would be a quaternary ammonium salt, specifically N-(2-bromobenzyl)-N,N-diethyl-N-methylammonium iodide. These salts are ionic compounds, typically crystalline solids, with significantly different physical properties (e.g., solubility) from the parent tertiary amine.

Table 1: Representative Kinetic Data for a Model Menshutkin Reaction Reaction: N,N-Dimethylaniline + Benzyl Chloride in Acetone

| Temperature (K) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| 300 | Data not available | 64.33 | 61.83 | -126.9 |

| 305 | Data not available | |||

| 310 | Data not available | |||

| 315 | Data not available |

Data extrapolated from a study on N,N-dimethylaniline and benzyl chloride, which serves as a structural and electronic analogue. semanticscholar.org Actual rate constants for this compound would differ.

The lone pair of electrons on the nitrogen atom allows this compound to act as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid to form a protonated ammonium cation. pressbooks.pub The position of this equilibrium is determined by the basicity of the amine, which is quantified by the pKa of its conjugate acid.

Alkyl Groups: The two ethyl groups are electron-donating via the inductive effect, which increases the electron density on the nitrogen atom, making it more basic than an amine with methyl groups.

Bromobenzyl Group: The benzyl group is generally electron-withdrawing compared to alkyl groups. Furthermore, the bromine atom on the phenyl ring is an electron-withdrawing group, which slightly decreases the electron density on the nitrogen and thus reduces basicity.

Considering these competing effects, the pKa of the conjugate acid of this compound is expected to be close to that of N,N-dimethylbenzylamine, likely in the range of 8.8 to 9.2.

Protonation Equilibria: The amine (B) exists in equilibrium with its protonated form (BH⁺) in aqueous solution. The equilibrium can be represented as: B + H₂O ⇌ BH⁺ + OH⁻

At a pH equal to the pKa of the conjugate acid, the concentrations of the free amine and the protonated ammonium ion are equal. At pH values below the pKa, the protonated form (the ammonium cation) predominates, increasing the compound's water solubility. pressbooks.pub Conversely, at pH values above the pKa, the neutral, unprotonated amine is the major species.

Table 2: Comparison of pKa Values for Related Amines (Conjugate Acid)

| Amine | Structure | pKa of Conjugate Acid |

|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.25 |

| Triethylamine | N(CH₂CH₃)₃ | 10.75 |

| N,N-Dimethylbenzylamine (Analogue) | C₆H₅CH₂N(CH₃)₂ | 9.02 chemicalbook.comchemicalbook.com |

| This compound | BrC₆H₄CH₂N(CH₂CH₃)₂ | ~8.8 - 9.2 (Estimated) |

The nitrogen atom of a tertiary amine can be oxidized to form a tertiary amine N-oxide. This transformation converts the trigonal pyramidal amine into a tetrahedral structure with a formal positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.denih.gov

N-Oxide Formation: The oxidation is most commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or Caro's acid. wikipedia.org The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the oxidant. For this compound, the reaction would yield this compound N-oxide. These reactions are generally efficient and proceed under mild conditions. thieme-connect.de

Degradation Mechanisms: Tertiary amine N-oxides are generally stable compounds but can undergo degradation or rearrangement under certain conditions, particularly upon heating. thieme-connect.de

Cope Elimination: If the N-oxide possesses a β-hydrogen, it can undergo a syn-elimination reaction upon heating to form an alkene and a hydroxylamine. For this compound N-oxide, this would involve one of the ethyl groups, leading to the formation of ethene and N-(2-bromobenzyl)-N-ethylhydroxylamine.

Meisenheimer Rearrangement: N-oxides containing allylic or benzylic groups can undergo a foodb.cachemicalbook.com-sigmatropic rearrangement. wikipedia.org However, this is less common for simple benzyl groups compared to substituted ones.

Reduction: N-oxides can be readily reduced back to the corresponding tertiary amine by various reducing agents. This can sometimes occur as an unwanted side reaction during other chemical transformations or purification steps. thieme-connect.de

Reactivity of the Bromobenzyl Moiety

The bromobenzyl portion of the molecule is characterized by the carbon-bromine bond on the aromatic ring. This site is susceptible to reactions that are typical for aryl halides.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub

The structure of this compound lacks any strong electron-withdrawing groups on the phenyl ring. The diethylaminomethyl substituent at the ortho position is not an activating group for this type of reaction. Consequently, the C-Br bond in this compound is unreactive towards the SNAr addition-elimination mechanism under standard nucleophilic substitution conditions. Reactions with typical nucleophiles like hydroxides, alkoxides, or amines would not lead to the substitution of the bromine atom.

Substitution could potentially be forced under extreme conditions (high temperature and pressure) or via alternative mechanisms, such as the benzyne (B1209423) elimination-addition pathway, which requires the use of exceptionally strong bases like sodium amide (NaNH₂). chemistrysteps.comuomustansiriyah.edu.iq

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The reactivity order for aryl halides in these reactions is generally I > Br > Cl. wikipedia.org As an aryl bromide, the substrate is well-suited for these transformations.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the formation of a new carbon-carbon bond at the 2-position of the benzyl group, leading to substituted biaryl-like structures. The reaction is tolerant of many functional groups, and the tertiary amine moiety is unlikely to interfere.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (often a hindered amine like triethylamine). wikipedia.orgorganic-chemistry.org This reaction would form a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted styrene derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method would introduce an alkynyl substituent onto the aromatic ring, creating an arylalkyne.

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, CataCXium A harvard.edunih.gov | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, 2-MeTHF nih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ nih.govnih.gov | DMF, DMA, Acetonitrile nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (with CuI co-catalyst) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF wikipedia.orgorganic-chemistry.org |

These are general conditions; specific optimization would be required for this compound.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Electronic Effects

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of two substituents: the bromo group at the C2 position and the N,N-diethylethanamine moiety at the C1 position.

The bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director. This is because the lone pairs on the bromine atom can stabilize the arenium ion intermediate through resonance when the electrophile attacks the ortho or para positions.

The N-(diethylaminomethyl) group (-CH₂N(Et)₂) is generally considered an activating group and an ortho, para-director. The nitrogen's lone pair is not directly conjugated with the ring, but the alkyl group can exert a weak electron-donating inductive effect. More significantly, the benzylic methylene group can participate in hyperconjugation, stabilizing the arenium ion intermediate formed during ortho and para attack.

When both substituents are present, the regiochemical outcome of an EAS reaction is a result of their combined influence. The activating N-(diethylaminomethyl) group will likely have a stronger directing effect than the deactivating bromo group. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the N-(diethylaminomethyl) group. Given that the C2 position is already substituted with bromine, the likely positions for substitution are C4 (para to the aminomethyl group) and C6 (ortho to the aminomethyl group).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Influence of -CH₂N(Et)₂ (Activating, o,p-director) | Influence of -Br (Deactivating, o,p-director) | Predicted Outcome |

| C3 | Meta | Ortho | Minor product |

| C4 | Para | Meta | Major product |

| C5 | Meta | Para | Minor product |

| C6 | Ortho | Meta | Possible, but may be sterically hindered |

Intramolecular Cyclization Reactions and Annulation Strategies

The presence of a bromine atom at the ortho position of the benzyl group and a nucleophilic tertiary amine in this compound makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic ring systems.

Formation of Heterocyclic Ring Systems from this compound

A prominent reaction for this substrate is the palladium-catalyzed intramolecular Buchwald-Hartwig amination. This reaction involves the formation of a carbon-nitrogen bond between the benzylic ring and the nitrogen atom of the tertiary amine, leading to the formation of a five-membered heterocyclic ring. The expected product of such a cyclization would be N-ethylisoindoline.

The general transformation can be represented as:

This compound → N-ethylisoindoline + HBr

This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₂CO₃) wikipedia.orglibretexts.org. The choice of ligand and base can be crucial for the reaction's efficiency.

Mechanistic Investigations of Intramolecular Cyclization Pathways

The mechanism of the palladium-catalyzed intramolecular C-N bond formation is generally understood to proceed through a catalytic cycle involving three key steps wikipedia.orgnih.gov:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (the C-Br bond of the 2-bromobenzyl group) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The tertiary amine moiety of the same molecule coordinates to the palladium center. The base then deprotonates a C-H bond of one of the ethyl groups on the nitrogen, forming a palladacycle.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the cyclized product (N-ethylisoindoline) and regenerating the Pd(0) catalyst.

Rearrangement Reactions Involving the this compound Scaffold

Tertiary amines containing a benzyl group, such as this compound, can be converted into quaternary ammonium salts upon reaction with an alkyl halide (e.g., methyl iodide). These quaternary ammonium salts are susceptible to base-induced rearrangement reactions, namely the Sommelet-Hauser and Stevens rearrangements chemistry-reaction.comwikipedia.orgwikipedia.orgdrugfuture.com. The competition between these two rearrangements is a well-studied phenomenon nii.ac.jpnih.govresearchgate.net.

Sommelet-Hauser Rearrangement: This is a chemistry-reaction.comwikipedia.org-sigmatropic rearrangement. For the quaternary salt of this compound, a strong base would deprotonate one of the methyl groups of the newly introduced quaternary ammonium center to form an ylide. This ylide can then undergo a rearrangement where the benzyl group migrates to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity. The expected product would be an ortho-substituted N,N-diethyl-2-bromobenzylamine.

Stevens Rearrangement: This is a chemistry-reaction.comnii.ac.jp-rearrangement that competes with the Sommelet-Hauser rearrangement chemistry-reaction.comwikipedia.org. It involves the formation of an ylide at the benzylic position, followed by migration of one of the ethyl groups from the nitrogen to the benzylic carbon. The migratory aptitude of different groups can influence the product distribution chemistry-reaction.com.

The presence of the bromo substituent on the aromatic ring can influence the acidity of the benzylic protons and the electronic properties of the aromatic system, thereby affecting the ratio of Sommelet-Hauser to Stevens rearrangement products.

Regioselectivity and Stereoselectivity in Transformations of this compound

Regioselectivity:

In electrophilic aromatic substitution , as discussed in section 4.2.3, the regioselectivity is governed by the directing effects of the bromo and N-(diethylaminomethyl) groups, with the latter likely being the dominant directing group.

In intramolecular cyclization , the regioselectivity is predetermined by the ortho-position of the bromo substituent, leading specifically to the formation of a five-membered ring (isoindoline derivative).

In rearrangement reactions , the regioselectivity of the Sommelet-Hauser rearrangement is directed to the ortho position of the benzyl group. The regioselectivity of the Stevens rearrangement involves migration to the benzylic carbon.

Stereoselectivity:

Information regarding the stereoselectivity of reactions involving this compound is scarce in the literature. However, general principles can be applied:

If the this compound were to possess a chiral center, for example, if one of the ethyl groups were replaced by a different alkyl group, the formation of new stereocenters during reactions could proceed with some degree of stereoselectivity.

In the Stevens rearrangement , the migrating group is known to retain its configuration chemistry-reaction.com.

In intramolecular cyclization , if the substrate were chiral, the use of chiral phosphine ligands in palladium catalysis could potentially induce diastereoselectivity in the formation of the cyclized product.

Further experimental studies are required to fully elucidate the regioselective and stereoselective outcomes of the various transformations of this compound.

Computational and Theoretical Chemistry Studies on N 2 Bromobenzyl N Ethylethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and various spectroscopic parameters.

Density Functional Theory (DFT) for Ground State Geometries, Energies, and Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to predict the most stable three-dimensional arrangement of a molecule (its ground state geometry), its total energy, and to simulate spectroscopic data such as infrared and NMR spectra. A typical output of such a study would include optimized bond lengths, bond angles, and dihedral angles, as well as the calculated energies of different molecular orbitals.

Ab Initio Methods for High-Accuracy Energy Calculations and Excited State Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, particularly when calculating energies and describing electronically excited states. Such studies are crucial for understanding a molecule's behavior upon absorption of light and for predicting its photochemical properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule. It provides a chemical picture of bonding and interactions between orbitals, including an analysis of charge transfer between different parts of the molecule. This method helps in understanding the nature of chemical bonds and intermolecular forces.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy landscape that governs their interconversion.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. MM methods use classical physics to model the potential energy of a system, while MD simulations track the movement of atoms over time, providing insights into the dynamic behavior and conformational preferences of the molecule.

Analysis of Conformational Isomers and Their Relative Stabilities

Following conformational sampling, a crucial step is the analysis of the different conformational isomers identified. This involves determining their relative stabilities, usually by comparing their calculated energies. The results of such an analysis would typically be presented in a table listing the different conformers and their corresponding energy values.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule like N-(2-bromobenzyl)-N-ethylethanamine, theoretical chemistry can map out the potential energy surface of its reactions, identifying the most plausible pathways from reactants to products.

Transition State Localization and Reaction Coordinate Mapping

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction pathway. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods like Density Functional Theory (DFT) would be utilized. nih.govresearchgate.net

Researchers would first optimize the geometries of the reactants and products. Following this, various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, would be used to locate the transition state structure. Frequency calculations are then performed to verify the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The intrinsic reaction coordinate (IRC) method would then be employed to map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. researchgate.net This mapping provides a detailed visualization of the geometric changes throughout the reaction. For instance, in a hypothetical SN2 reaction, the IRC would illustrate the simultaneous breaking of the carbon-bromine bond and the formation of a new bond with a nucleophile.

Prediction of Kinetic and Thermodynamic Parameters for Reactions

Once the stationary points on the potential energy surface (reactants, transition states, and products) are located, computational chemistry allows for the prediction of key kinetic and thermodynamic parameters. These calculations are vital for understanding the feasibility and rate of a reaction under various conditions. nih.govrsc.org

Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔH | Enthalpy of Reaction | -15.2 |

| ΔG | Gibbs Free Energy of Reaction | -18.5 |

| Ea | Activation Energy | +25.7 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not available.

The enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) would be calculated from the differences in the electronic energies of the products and reactants, with corrections for zero-point vibrational energy, thermal energy, and entropy. mdpi.com A negative ΔG would indicate a spontaneous reaction.

The activation energy (Ea) is determined from the energy difference between the transition state and the reactants. rsc.org This value is crucial for calculating the reaction rate constant (k) using the Arrhenius equation. Advanced methods like Transition State Theory (TST) can provide more accurate rate constants by considering the vibrational frequencies of the transition state. rsc.org

QSAR and QSPR Descriptors based on Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govresearchgate.netnih.gov For this compound, a variety of molecular descriptors would be calculated using computational software.

These descriptors can be categorized as:

Electronic: Dipole moment, HOMO-LUMO energy gap, and partial atomic charges. These are often calculated using DFT. mdpi.comresearchgate.net

Steric: Molecular volume, surface area, and specific conformational descriptors.

Topological: Indices that describe the connectivity of the atoms in the molecule, such as the Wiener index. nih.gov

Thermodynamic: Calculated properties like enthalpy of formation and polarizability. mdpi.com

Table 2: Examples of Computationally Derived QSAR/QSPR Descriptors

| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |

| Electronic | Dipole Moment | 2.5 Debye | Influences solubility and intermolecular interactions. |

| Electronic | HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| Steric | Molecular Volume | 230.5 ų | Affects how the molecule fits into an active site. |

| Topological | Wiener Index | 854 | Correlates with various physical properties. |

This table contains hypothetical values to illustrate the types of descriptors that would be calculated in a QSAR/QSPR study.

These descriptors for this compound and a series of related compounds could then be used to build a mathematical model that predicts a specific activity or property. For instance, a QSAR model might predict the inhibitory activity of these compounds against a particular enzyme. nih.gov

Solvation Effects and Intermolecular Interactions through Computational Models

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Computational models can simulate these solvation effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the energies and properties of molecules in different solvents. lu.se

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding and halogen bonding, between the solute and solvent molecules. lu.senih.govmdpi.com For this compound, this could be particularly insightful for understanding the role of the bromine atom in directing intermolecular interactions. mdpi.com

Molecular dynamics (MD) simulations with an explicit solvent would allow for the study of the dynamic behavior of this compound in solution, providing information on its conformational flexibility and the structure of its solvation shell.

Derivatization and Chemical Transformations of N 2 Bromobenzyl N Ethylethanamine

Functionalization of the Amine Group for Structural Diversification

The diethylamino group in N-(2-bromobenzyl)-N-ethylethanamine serves as a key handle for introducing structural diversity. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, carbamoylation, and further alkylation or arylation.

Acylation, Sulfonylation, and Carbamoylation Reactions

The reaction of secondary amines with acylating, sulfonylating, and carbamoylating agents is a fundamental transformation in organic synthesis. These reactions introduce carbonyl, sulfonyl, and carbamoyl (B1232498) moieties, respectively, which can significantly alter the electronic and steric properties of the parent molecule.

Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative. For instance, treatment with acetyl chloride would produce N-(2-bromobenzyl)-N-ethylacetamide. This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uksarthaks.com

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comresearchgate.net This would result in the formation of the corresponding sulfonamide, N-(2-bromobenzyl)-N-ethyl-4-methylbenzenesulfonamide.

Carbamoylation: Carbamoylation can be accomplished by treating the amine with an isocyanate. This reaction typically proceeds readily without the need for a catalyst and results in the formation of a urea (B33335) derivative. nih.govnih.gov The specific isocyanate used would determine the nature of the substituent on the newly formed carbamoyl group.

These functionalization reactions are summarized in the table below:

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | N-(2-bromobenzyl)-N-ethylacetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-bromobenzyl)-N-ethyl-4-methylbenzenesulfonamide |

| Carbamoylation | Phenyl isocyanate | 1-(2-bromobenzyl)-1-ethyl-3-phenylurea |

N-Alkylation and N-Arylation Strategies

The nitrogen atom of this compound can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction, often carried out with an excess of an alkyl halide like methyl iodide, proceeds via nucleophilic substitution. doubtnut.comorgsyn.orglibretexts.org The resulting quaternary ammonium salt possesses increased water solubility and can be utilized in applications such as phase-transfer catalysis.

N-Arylation of secondary amines is a more challenging transformation but can be achieved using methodologies like the Buchwald-Hartwig amination. While direct N-arylation of this compound has not been extensively documented, the general principles of this palladium-catalyzed cross-coupling reaction suggest its feasibility.

Strategic Transformations of the Bromine Atom for Novel Building Blocks

The bromine atom on the benzyl (B1604629) group is a versatile functional handle that can be transformed through various metal-mediated cross-coupling reactions or substituted by heteroatoms. These transformations are crucial for the construction of more complex molecular scaffolds.

Metal-Mediated Carbon-Carbon Bond Formation

The carbon-bromine bond is amenable to several powerful palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comorganic-chemistry.org This reaction would enable the introduction of a wide range of aryl or vinyl substituents at the 2-position of the benzyl ring.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. nih.govnih.govorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Coupling: While not explicitly detailed for this substrate, the Heck reaction, which couples aryl halides with alkenes, represents another potential avenue for C-C bond formation.

These carbon-carbon bond-forming reactions are highlighted in the following table:

| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | C≡C (Aryl-Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base |

Introduction of Diverse Heteroatom Functionalities (e.g., Oxygen, Nitrogen, Sulfur)

The bromine atom can be replaced by various heteroatom nucleophiles, expanding the functional group diversity of the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. beilstein-journals.orgwikipedia.org This would lead to the synthesis of N,N-diethyl-2'-(amino)benzylamine derivatives.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.netnih.gov For example, reacting this compound with a phenol (B47542) in the presence of a copper catalyst would yield a diaryl ether derivative. nih.gov

Synthesis of Complex Molecular Architectures and Scaffolds from this compound

The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex heterocyclic structures. Intramolecular reactions that engage both the amine and the bromobenzyl moieties are particularly powerful in this regard.

For instance, a related compound, N-(2-bromobenzyl)-1H-indole, has been utilized in the synthesis of indolo[1,2-b]isoquinoline derivatives. beilstein-journals.org This transformation proceeds via a dilithiation followed by an intramolecular cyclization. A similar strategy could potentially be applied to derivatives of this compound to construct novel polycyclic frameworks. For example, intramolecular cyclization could lead to the formation of isoindoline (B1297411) structures, which are present in various biologically active compounds. organic-chemistry.orgmdpi.com

Furthermore, the functionalized derivatives obtained from the reactions described in the preceding sections can serve as building blocks for more elaborate synthetic sequences. For example, a derivative where the bromine has been converted to an amino group via Buchwald-Hartwig amination could undergo subsequent intramolecular cyclization to form a seven-membered diazepine (B8756704) ring.

The strategic combination of reactions at both the amine and the bromo-functionalized ring of this compound provides a rich platform for the generation of a wide array of complex and potentially bioactive molecules.

Polymerization and Macromolecular Applications of this compound Derivatives

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the polymerization and macromolecular applications of derivatives of this compound. While the parent compound is commercially available and utilized as a building block in organic synthesis, its transformation into polymeric materials has not been documented in available scholarly articles.

The potential for creating polymers from this compound would first necessitate its chemical modification to introduce a polymerizable functional group. The presence of the bromo- and tertiary amine functionalities in the parent molecule offers theoretical pathways for such derivatization. For instance, the bromine atom on the phenyl ring could potentially be converted to a vinyl group via cross-coupling reactions (e.g., Stille or Suzuki coupling), or to an initiating site for controlled radical polymerizations. However, studies undertaking these specific transformations for the purpose of polymerization are not found in the current body of scientific literature.

Given the lack of specific research data, a detailed discussion of polymerization methods or the properties of resulting polymers is not possible. The following table outlines the chemical compound discussed.

N 2 Bromobenzyl N Ethylethanamine As a Ligand or Precursor in Catalysis

Role as a Basic Ligand in Transition Metal Catalysis (e.g., C-C, C-N coupling reactions)

Transition metal-catalyzed cross-coupling reactions, such as carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, are fundamental processes in modern organic synthesis. These reactions often rely on the use of specific ligands to modulate the reactivity and stability of the metal catalyst. Tertiary amines can, in principle, act as ligands for transition metals.

However, a detailed search of scientific databases and chemical literature reveals a lack of studies where N-(2-bromobenzyl)-N-ethylethanamine has been specifically employed as a basic ligand in transition metal-catalyzed coupling reactions. While the nitrogen atom possesses a lone pair of electrons that could coordinate to a metal center, and the bromo-substituted benzyl (B1604629) group could potentially influence the electronic properties or provide a secondary coordination site, there is no documented experimental evidence to support its application in this context. Consequently, there are no available data tables of reaction conditions or yields for C-C or C-N coupling reactions using this compound as a ligand.

Use as a Precursor for the Synthesis of Chiral Ligands and Organocatalysts

The synthesis of chiral ligands and organocatalysts is a crucial endeavor for the development of asymmetric catalysis. The structure of this compound contains a prochiral center at the benzylic carbon, and the tertiary amine could be a scaffold for further functionalization. The presence of the bromine atom on the aromatic ring offers a handle for subsequent chemical transformations, such as cross-coupling reactions, to introduce chirality or other functional groups.

Despite this potential, there is a notable absence of published research detailing the use of this compound as a precursor for the synthesis of either chiral ligands for metal-based catalysis or for the development of purely organic catalysts. The pathways to convert this specific molecule into enantiomerically pure ligands or organocatalysts have not been explored or reported in the available scientific literature.

Mechanistic Insights into Catalytic Cycles Involving this compound Derivatives

Understanding the mechanism of a catalytic cycle is paramount for the optimization of existing catalysts and the rational design of new ones. Such studies often involve the characterization of intermediates and transition states, as well as kinetic analyses.

Given the lack of documented catalytic systems that utilize this compound or its direct derivatives, it follows that there are no mechanistic studies or insights available. The role that the this compound moiety might play within a catalytic cycle, including its mode of coordination, its effect on the electronic and steric environment of a metal center, or its involvement in substrate activation, remains purely speculative in the absence of experimental or computational data.

Environmental Chemical Pathways of N 2 Bromobenzyl N Ethylethanamine

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, initiated by the absorption of solar radiation, is a critical process in the environmental breakdown of organic compounds. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photodegradation, mediated by reactive species present in the environment.

Direct photolysis of N-(2-bromobenzyl)-N-ethylethanamine would involve the absorption of photons, leading to the excitation of the molecule and subsequent chemical bond cleavage. The presence of the aromatic ring and the bromine atom suggests that the compound will absorb light in the environmentally relevant ultraviolet (UV) spectrum. The primary photochemical reactions are anticipated to be the homolytic cleavage of the carbon-bromine (C-Br) bond and the carbon-nitrogen (C-N) bond at the benzylic position.

Cleavage of the C-Br bond, which is typically weaker than a C-H bond on an aromatic ring, would generate a 2-(diethylaminomethyl)phenyl radical and a bromine radical. The phenyl radical could then undergo further reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Alternatively, cleavage of the benzylic C-N bond would result in a 2-bromobenzyl radical and a diethylamino radical. These radical intermediates are highly reactive and would quickly engage in subsequent reactions with other molecules in their vicinity.

The efficiency of direct photolysis is quantified by the quantum yield, which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. No experimental quantum yield data for the direct photolysis of this compound are currently available in the scientific literature. However, studies on other brominated aromatic compounds suggest that photolytic debromination can be a significant degradation pathway. nih.gov

Table 1: Postulated Direct Photolysis Reactions of this compound

| Reaction Pathway | Initial Reactant | Primary Products |

|---|---|---|

| C-Br Bond Cleavage | This compound | 2-(diethylaminomethyl)phenyl radical + Bromine radical |

| Benzylic C-N Bond Cleavage | This compound | 2-bromobenzyl radical + Diethylamino radical |

Note: This table is based on general principles of photochemistry for structurally similar compounds, as specific experimental data for this compound is not available.

In natural waters and the atmosphere, the photodegradation of organic compounds is often dominated by indirect processes involving reactive oxygen species (ROS). These highly reactive species are formed photochemically from other substances present in the environment, such as dissolved organic matter (DOM), nitrate, and nitrite. Key ROS include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂•⁻).

The reaction of this compound with hydroxyl radicals is expected to be a major pathway for its indirect photodegradation. The hydroxyl radical can react with the aromatic ring via electrophilic addition or abstract a hydrogen atom from the ethyl groups or the benzylic methylene group. Hydrogen abstraction from the benzylic position is often a favored pathway for benzylamines. rsc.org

Singlet oxygen, another important ROS in aquatic systems, can react with electron-rich compounds. The tertiary amine moiety in this compound could be susceptible to oxidation by singlet oxygen, potentially leading to the formation of N-oxides or dealkylation products. Studies on aromatic amines have shown that they can be oxidized by triplet-state dissolved organic matter, which can lead to the formation of radical cations. ethz.chfigshare.comnih.gov

Hydrolytic Stability and Transformation Products under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The stability of this compound towards hydrolysis will be dependent on the pH of the surrounding medium. While specific experimental data on the hydrolytic stability of this compound is not available, general knowledge of the stability of benzylamines suggests that they are relatively stable under neutral pH conditions.

Under acidic or basic conditions, the C-N bond of the benzylamine (B48309) could be susceptible to cleavage. However, this is generally not considered a primary degradation pathway for simple benzylamines under typical environmental pH conditions (pH 5-9). It is possible that under more extreme pH conditions, hydrolysis could lead to the formation of 2-bromobenzyl alcohol and diethylamine (B46881). The rate of hydrolysis would be influenced by both temperature and pH.

Table 2: Potential Hydrolytic Transformation of this compound

| pH Condition | Potential Reaction | Primary Products |

|---|---|---|

| Acidic (pH < 5) | Hydrolysis | 2-bromobenzyl alcohol + Diethylamine |

| Neutral (pH 5-9) | Expected to be stable | No significant transformation |

| Basic (pH > 9) | Hydrolysis | 2-bromobenzyl alcohol + Diethylamine |

Note: This table represents potential pathways, as specific experimental data on the hydrolysis of this compound is not available.

Oxidative Degradation Pathways in Environmental Matrices

Oxidative degradation is a key process in the transformation of organic pollutants in the environment. This can be mediated by various oxidants, including hydroxyl radicals, ozone, and other reactive species generated through advanced oxidation processes.